Human Dihydrofolate Reductase (hDHFR) Inhibitory Activity: Ki = 147 nM
4,6-Diamino-5-benzeneazo-2-methylpyrimidine inhibits human dihydrofolate reductase (hDHFR) with a Ki of 147 nM, determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. This represents a moderate but tractable potency within the non-classical antifolate space. For context, classical antifolates like methotrexate exhibit sub-nanomolar Ki values against hDHFR, while the structurally related 2,4,6-triamino-5-phenylazopyrimidine scaffold has yielded analogs with Ki values below 1 nM [2]. The 147 nM Ki value positions this compound as a useful tool for probing moderate-affinity DHFR interactions and as a scaffold for further optimization rather than a high-potency clinical candidate.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 147 nM |
| Comparator Or Baseline | Classical antifolates (e.g., methotrexate): sub-nM; optimized 2,4,6-triamino-5-arylazopyrimidines: <1 nM |
| Quantified Difference | Approximately 100- to 1000-fold lower potency than optimized antifolates |
| Conditions | Human DHFR, DHF substrate, NADPH cofactor, UV-Vis spectrometry |
Why This Matters
This Ki value enables researchers to select this compound for moderate-affinity DHFR inhibition studies where high-potency compounds would be unsuitable, such as in resistance mechanism investigations or when assessing off-target effects of weak antifolates.
- [1] BindingDB Entry BDBM50625566. Affinity Data: Ki = 147 nM for human DHFR. CHEMBL5417784. View Source
- [2] Elslager EF, Johnson JL, Werbel LM. Potential folic acid antagonists. 4. Synthesis and dihydrofolate reductase inhibitory activities of 2,4,6-triamino-5-arylazopyrimidines. J Med Chem. 1971;14(6):537-540. View Source
